molecular formula C11H12O B8570176 3-(2,3-Dimethylphenyl)-2-propyne-1-ol

3-(2,3-Dimethylphenyl)-2-propyne-1-ol

Cat. No.: B8570176
M. Wt: 160.21 g/mol
InChI Key: IBLVBYBPFYBTHS-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-2-propyne-1-ol is a propargyl alcohol derivative featuring a 2,3-dimethylphenyl substituent. Its structure combines a terminal alkyne (propyne) group with a hydroxyl moiety, rendering it reactive in click chemistry and polymerization reactions.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)prop-2-yn-1-ol

InChI

InChI=1S/C11H12O/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6,12H,8H2,1-2H3

InChI Key

IBLVBYBPFYBTHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#CCO)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications
3-(2,3-Dimethylphenyl)-2-propyne-1-ol (Target) C₁₁H₁₂O 160.21 (estimated) Propyne-1-ol, 2,3-dimethylphenyl Research (inferred)
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO 159.27 Propan-1-ol, diethylamino Industrial/laboratory use
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.27 (estimated) Propan-1-ol, 3-methylphenyl (tolyl) Fragrance (IFRA-regulated)
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol C₁₈H₂₂O₆ 334.36 Diol, dimethoxyphenyl Laboratory research

Key Observations :

  • The target compound ’s propyne group introduces higher reactivity (e.g., in Huisgen cycloadditions) compared to saturated propan-1-ol derivatives like those in and .
  • The 2,3-dimethylphenyl substituent may enhance steric hindrance and thermal stability relative to the 3-tolyl group in 2,2-Dimethyl-3-(3-tolyl)propan-1-ol .

Physicochemical Properties

Table 2: Physical and Chemical Properties Comparison

Property Target Compound (Inferred) 3-(Diethylamino)-2,2-dimethyl-propan-1-ol 2,2-Dimethyl-3-(3-tolyl)propan-1-ol (Inferred)
State Likely liquid Clear liquid Liquid (assumed)
Density ~0.88–0.92 g/cm³ 0.875 g/cm³ ~0.89 g/cm³ (estimated)
Flash Point ~70–80°C 73.9°C ~75–85°C (estimated)
Molar Mass 160.21 159.27 178.27

Notes:

  • The target’s propyne group likely reduces boiling point compared to saturated alcohols due to weaker intermolecular forces.
  • Higher density in analogs with aromatic substituents (e.g., 0.875 g/cm³ in ) suggests similar trends for the target .

Critical Insights :

  • Propargyl alcohols (like the target) may pose higher flammability risks due to the alkyne group, necessitating stricter ventilation than propan-1-ol analogs .

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